molecular formula C10H14N2O4S B2996343 2-((Tert-butoxycarbonylamino)methyl)thiazole-5-carboxylic acid CAS No. 185804-36-8

2-((Tert-butoxycarbonylamino)methyl)thiazole-5-carboxylic acid

Cat. No.: B2996343
CAS No.: 185804-36-8
M. Wt: 258.29
InChI Key: AETOCWDHZXGJII-UHFFFAOYSA-N
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Description

2-((Tert-butoxycarbonylamino)methyl)thiazole-5-carboxylic acid is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This particular compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: call a poison center/doctor if you feel unwell (P301+P312) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Tert-butoxycarbonylamino)methyl)thiazole-5-carboxylic acid typically involves the following steps:

  • Thiazole Formation: The thiazole ring is usually formed through a cyclization reaction involving a suitable precursor, such as an α-haloketone and thiourea.

  • Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base, such as triethylamine (Et3N), to yield the Boc-protected thiazole derivative.

  • Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using reagents like carbon dioxide (CO2) under pressure in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The thiazole ring can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol or other reduced forms.

  • Substitution: Substitution reactions at the thiazole ring or the Boc-protected amino group can lead to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Thiazole-5-carboxylic acid derivatives.

  • Reduction Products: Thiazole-5-alcohol derivatives.

  • Substitution Products: Various substituted thiazole derivatives.

Comparison with Similar Compounds

  • 2-(Boc-amino)thiazole-4-carboxylic acid

  • 2-(Boc-amino)thiazole-5-carboxylic acid

  • 2-(Boc-amino)thiazole-6-carboxylic acid

Uniqueness: 2-((Tert-butoxycarbonylamino)methyl)thiazole-5-carboxylic acid is unique due to its specific substitution pattern on the thiazole ring and the presence of the Boc-protected amino group. This combination of features makes it particularly useful in certain synthetic and biological applications.

Properties

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(15)12-5-7-11-4-6(17-7)8(13)14/h4H,5H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETOCWDHZXGJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(S1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185804-36-8
Record name 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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